Broad-Spectrum MBL Inhibition: Quantified Ki Advantage Over Class A/D SBL Inhibitors
The target compound, as the parent scaffold 5a, exhibits a defined inhibition constant (Ki) of 21 ± 10 μM against IMP-1, a representative of the B1 subclass of MBLs [1]. This quantifies its activity against a primary mechanism of carbapenem resistance, which is a significant point of differentiation from clinically used serine-β-lactamase (SBL) inhibitors (e.g., clavulanic acid, avibactam) that show no activity against MBLs [2].
| Evidence Dimension | Inhibition constant (Ki) against IMP-1 (B1 MBL) |
|---|---|
| Target Compound Data | 21 ± 10 μM |
| Comparator Or Baseline | Clinically approved SBL inhibitors (e.g., clavulanic acid, avibactam) |
| Quantified Difference | SBL inhibitors show no measurable inhibition (inactive) against MBLs, including IMP-1 [2]. |
| Conditions | In vitro enzyme inhibition assay against purified IMP-1 [1]. |
Why This Matters
For programs targeting carbapenem-resistant pathogens expressing MBLs (e.g., NDM-1, IMP, VIM), the target compound provides a validated starting point with a defined potency that is absent in current clinical SBL inhibitor options.
- [1] McGeary, R. P., Tan, D. T. C., Selleck, C., Pedroso, M. M., Sidjabat, H. E., & Schenk, G. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. View Source
- [2] Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. View Source
